Product packaging for 3-(2-bromophenyl)-1,2-oxazole(Cat. No.:CAS No. 223576-76-9)

3-(2-bromophenyl)-1,2-oxazole

Cat. No.: B6226322
CAS No.: 223576-76-9
M. Wt: 224.05 g/mol
InChI Key: JZAGBOGZKFHVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Bromophenyl)-1,2-oxazole is a bromine-functionalized 1,2-oxazole (isoxazole) compound serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . The core 1,2-oxazole structure is an aromatic heterocycle, characterized by an oxygen and nitrogen atom separated by one carbon within its five-membered ring . The presence of the bromine atom on the ortho-position of the phenyl ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures . This makes it a valuable building block for developing pharmaceuticals, agrochemicals, and organic materials . As a research chemical, it is often utilized in the exploration of new chemical space and the discovery of compounds with biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific mechanism of action and full spectrum of applications are areas of ongoing scientific investigation. Researchers value this compound for its role in advancing synthetic methodology and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223576-76-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H

InChI Key

JZAGBOGZKFHVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)Br

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Aspects of 3 2 Bromophenyl 1,2 Oxazole

Chemical Transformations Involving the 2-Bromophenyl Moiety

The primary site of reactivity on the 2-bromophenyl portion of the molecule is the carbon-bromine bond. This bond is susceptible to cleavage and substitution through various mechanisms, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Additionally, the entire bromophenyl group can undergo reductive or oxidative transformations under specific conditions.

The bromine atom of 3-(2-bromophenyl)-1,2-oxazole can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. iscnagpur.ac.in In the case of this compound, the isoxazole (B147169) ring itself functions as a moderately electron-withdrawing group, which can facilitate the SNAr reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org

The mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing isoxazole moiety. iscnagpur.ac.in

Loss of the leaving group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast. iscnagpur.ac.in

The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any additional substituents on the phenyl ring. Strong nucleophiles and polar aprotic solvents generally favor the reaction.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. researchgate.netdokumen.pub These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. researchgate.netlibretexts.org In this reaction, this compound can be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. tandfonline.comijpsonline.com

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronate species (activated by the base) to generate a diorganopalladium(II) intermediate. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. libretexts.org A variety of palladium sources, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction. rsc.org

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-100Good to Excellent rsc.org
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
PdCl₂(dppf)K₂CO₃1,4-Dioxane90Good rsc.org
NiCl₂(dppf)K₃PO₄Acetonitrile80Moderate to Good tandfonline.com

This table presents typical conditions for Suzuki-Miyaura coupling of aryl bromides. The specific yields can vary based on the exact substrates and reaction parameters.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a sterically hindered, electron-rich phosphine ligand. researchgate.nettcichemicals.com A strong base, such as sodium tert-butoxide, is required to deprotonate the amine or the intermediate palladium-amine complex. libguides.com

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst. organic-chemistry.org This methodology is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. researchgate.net

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene100 researchgate.net
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane110 libguides.com
Pd(OAc)₂P(t-Bu)₃K₃PO₄DME80
PdCl₂(CyPF-tBu)LiHMDSTHF70 organic-chemistry.org

This table illustrates common catalytic systems for Buchwald-Hartwig amination of aryl bromides.

The 2-bromophenyl moiety can be functionalized with alkynyl and alkenyl groups through palladium-catalyzed reactions such as the Sonogashira and Heck couplings, respectively.

Alkynylation (Sonogashira Coupling): The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes. wikipedia.orgvedantu.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent in some cases. nih.govorganic-chemistry.org The mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. wikipedia.org Copper-free protocols have also been developed. nih.gov

Alkenylation (Heck Reaction): The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. fu-berlin.deunishivaji.ac.in The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. unishivaji.ac.inbeilstein-journals.org

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Reference
Alkynylation PdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMFRoom Temp. to 80 wikipedia.orgresearchgate.net
Alkenylation Pd(OAc)₂ / P(o-tol)₃Na₂CO₃DMF100-140 fu-berlin.deunishivaji.ac.in
Alkenylation PdCl₂(MeCN)₂Cs₂CO₃Toluene110 rsc.org

This table provides representative conditions for Sonogashira and Heck reactions involving aryl bromides.

Oxidative Transformations: The bromophenyl group is generally stable to oxidation. However, under specific conditions, such as enzymatic oxidation in biological systems or with strong chemical oxidants, the aromatic ring can be hydroxylated. The oxidation of bromobenzene (B47551) to o-bromophenol and p-bromophenol is known to proceed through an arene oxide intermediate (bromobenzene-2,3-oxide or 3,4-oxide, respectively). umich.edunih.gov This transformation is typically observed in metabolic studies but can be mimicked by certain chemical systems, although it is not a common synthetic route due to potential side reactions and lack of selectivity. nih.govsioc-journal.cn

Reductive Transformations: A significant reductive transformation for the 2-bromophenyl moiety is the cleavage of the carbon-bromine bond, a process known as hydrodehalogenation. This reaction effectively replaces the bromine atom with a hydrogen atom. Catalytic hydrogenation is a common and efficient method to achieve this. organic-chemistry.org The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. researchgate.net

Palladium-Catalyzed C-C and C-N Bond Formations

Reactivity of the 1,2-Oxazole Ring System

The reactivity of the 1,2-oxazole (isoxazole) ring in this compound is dictated by its electronic structure. As a five-membered aromatic heterocycle containing two electronegative heteroatoms (nitrogen and oxygen) adjacent to one another, the ring is generally electron-deficient. This inherent electron deficiency, coupled with the presence of the 2-bromophenyl substituent at the C3 position, governs its behavior towards electrophiles, nucleophiles, and in rearrangement and cycloaddition reactions.

The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. Unlike more electron-rich heterocycles like pyrrole (B145914) or furan, the isoxazole ring does not readily undergo reactions such as nitration or Friedel-Crafts acylation. When such reactions are forced, they typically require harsh conditions, and substitution, if it occurs, is often directed to the C4 position. However, the presence of strongly activating, electron-donating groups on the ring can facilitate electrophilic attack. In the case of this compound, which lacks such activating groups, electrophilic substitution on the heterocyclic ring is highly unfavorable. Any electrophilic attack would preferentially occur on the appended 2-bromophenyl ring, guided by the directing effects of the bromo and isoxazolyl substituents.

Direct nucleophilic substitution on the isoxazole ring is uncommon unless a suitable leaving group is present. The primary interaction with strong nucleophiles or bases involves the deprotonation of ring protons. The acidity of the ring protons in isoxazoles generally follows the order C5 > C4. In the context of this compound, a strong base could abstract the proton at the C4 or C5 position.

However, nucleophilic attack is more frequently associated with ring-opening reactions rather than substitution. The attack can initiate cleavage of the weak N-O bond, leading to a variety of products. For instance, the C5 position is susceptible to nucleophilic attack, particularly if the ring is activated by quaternization of the nitrogen atom. Base-catalyzed ring-opening often begins with proton abstraction at C4, leading to subsequent cleavage and rearrangement.

The 1,2-oxazole ring is susceptible to various ring-opening and rearrangement reactions, which constitute a significant aspect of its chemistry. These transformations can be induced thermally, photochemically, or by treatment with acids or bases, often leading to the formation of different heterocyclic systems.

Base-Catalyzed Rearrangements: Treatment of isoxazole derivatives with bases can induce profound structural reorganizations. A notable example is the Boulton–Katritzky rearrangement, observed in certain substituted isoxazoles, which transforms them into new heterocyclic systems. nih.govbeilstein-journals.org Base-promoted ring-opening of isoxazoles bearing a carbonyl or carboxyl group at the C3 position can also occur, sometimes followed by decarbonylation. beilstein-journals.org In other cases, base-catalyzed reactions can convert isoxazoles into oxazoles, pyrimidines, or triazoles depending on the specific substrate and reaction conditions. rsc.orgtandfonline.com For example, the action of a base on N-alkyl isoxazolium salts can lead to the formation of 1,3-oxazine derivatives. cdnsciencepub.com

Photochemical Rearrangements: Perhaps the most studied rearrangement of the isoxazole ring is its photochemical isomerization to an oxazole (B20620). wikipedia.orgnih.govucd.ie Upon UV irradiation, the weak N-O bond of the isoxazole ring undergoes homolytic cleavage. nih.gov This leads to an acyl azirine intermediate, which subsequently rearranges to form the more stable 1,3-oxazole ring. wikipedia.orgnih.gov This photochemical transposition allows for the conversion of di- and trisubstituted isoxazoles into their corresponding oxazole isomers. ucd.ieorganic-chemistry.org Recent studies have also demonstrated that the photochemical rearrangement of certain trisubstituted isoxazoles can be harnessed to generate and isolate highly reactive ketenimine intermediates, which can then be converted into other valuable heterocycles like pyrazoles. nih.gov

Table 1: Summary of Selected Rearrangement Reactions of the 1,2-Oxazole Ring
Reaction TypeConditionsKey Intermediate(s)Product Type(s)Reference(s)
Photochemical IsomerizationUV Irradiation (e.g., 200-330 nm)Acyl Azirine, Nitrile Ylide1,3-Oxazole, Ketenimine, Pyrrole wikipedia.orgnih.govucd.ie
Base-Catalyzed RearrangementBase (e.g., NaOH, K₂CO₃)Anionic intermediates1,3-Oxazine, 1,2,3-Triazole, other heterocycles nih.govbeilstein-journals.orgcdnsciencepub.com
Beckmann-type RearrangementBase-catalyzedNot specifiedOxazole derivatives (e.g., 4-cyano-5-methyloxazol-2-ylacetic acid) rsc.org

While the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary and powerful method for the synthesis of the 1,2-oxazole ring, the participation of the pre-formed isoxazole ring as a reactant in cycloaddition reactions is less common due to its aromatic stability. wikipedia.orgnih.govnih.gov The ring itself is a poor diene or dipolarophile.

However, under specific circumstances, particularly with activating substituents, the isoxazole moiety can be involved in cycloaddition chemistry. For instance, studies on related 2-amino-4-aryloxazoles have shown their participation in aza-Diels–Alder reactions with electron-deficient aza-dienes like 1,2,4-triazines. archivog.com Such reactions demonstrate that the heterocyclic core can, in principle, act as the dienophile component, although this reactivity is not expected for the unsubstituted ring in this compound without significant activation. Generally, the isoxazole ring is more likely to undergo ring-opening or rearrangement under conditions that might otherwise promote cycloaddition.

Mechanistic Elucidation of Key Reactions of this compound

Understanding the mechanisms of the reactions that this compound undergoes is key to predicting its chemical behavior and utilizing it in synthesis. Mechanistic studies, often performed on model isoxazole systems, have revealed the transient species that govern the observed transformations.

The diverse reactivity of the isoxazole ring, particularly in rearrangement reactions, is rationalized by the formation of several key reaction intermediates.

Azirine Intermediates: Photochemical reactions of isoxazoles are consistently explained by the formation of a 2H-azirine or acyl azirine intermediate. wikipedia.orgnih.govresearchgate.net The process is initiated by the photo-induced cleavage of the weak N-O bond, forming a diradical species which rapidly cyclizes to the strained three-membered azirine ring. nih.gov This highly reactive intermediate is typically not isolated but undergoes further rearrangement. For example, the photochemical conversion of an isoxazole to an oxazole proceeds through this azirine intermediate. wikipedia.orgorganic-chemistry.org The azirine can also be trapped by various reagents, leading to different product classes, such as pyrroles. nih.gov

Nitrile Ylide Intermediates: In addition to azirines, nitrile ylides have been identified as fleeting intermediates in the photochemical rearrangement of isoxazoles. nih.govresearchgate.net These 1,3-dipoles can arise from the ring-opening of the azirine intermediate. The ultimate fate of the reaction can depend on the relative stability and subsequent reaction pathways available to the azirine and nitrile ylide intermediates. Computational studies have been instrumental in mapping the energy surfaces of these species and predicting the most favorable reaction pathways. researchgate.net

Anionic and Radical Intermediates: Base-catalyzed rearrangements proceed through various anionic intermediates. The initial step is typically proton abstraction from the C4 or C5 position, generating a carbanion that triggers ring cleavage or rearrangement cascades. nih.govcdnsciencepub.com In radical C-H arylation reactions on related oxazole systems, aryl radical intermediates are generated, which then add to the heterocycle in a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org

Table 2: Key Reaction Intermediates in 1,2-Oxazole Chemistry
Intermediate TypeGenerating ReactionRole / Subsequent TransformationReference(s)
Acyl AzirinePhotochemical IsomerizationRearranges to 1,3-oxazole or opens to nitrile ylide. wikipedia.orgnih.govresearchgate.net
Nitrile YlidePhotochemical Isomerization (from azirine)Can cyclize to form different heterocycles or be trapped. nih.govresearchgate.net
Anionic Species (Carbanions)Base-Catalyzed RearrangementsInitiate ring cleavage and skeletal rearrangement (e.g., Boulton–Katritzky). nih.govcdnsciencepub.com
Nitrilium IonsAmide Activation / CyclizationKey electrophilic species in certain syntheses leading to oxazoles. acs.org

Isotopic Labeling Experiments (e.g., 18O Labeling)

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing invaluable insight into reaction mechanisms. core.ac.ukthieme-connect.de For example, using an oxygen-18 (¹⁸O) isotope in a precursor for the synthesis of an oxazole ring can help determine the origin of the oxygen atom in the final product.

Despite the utility of this method, a review of the scientific literature reveals no specific isotopic labeling studies that have been conducted on this compound. While there are reports on the use of isotopic labeling to study the formation of oxazoles in different chemical and biological systems beilstein-journals.orgresearchgate.net, and for the deuteration and tritiation of various oxazole-containing molecules researchgate.net, none of these investigations have focused on or included this compound. Therefore, there is no experimental data to present regarding the mechanistic pathway of its formation or reactivity as determined by isotopic labeling.

Table 2: Illustrative Data from a Hypothetical ¹⁸O Labeling Experiment

This table is for illustrative purposes only, as no specific data exists for this compound.

Starting MaterialLabeled AtomProductMass Spectrometry ResultMechanistic Implication
2-BromobenzaldehydeNoneThis compoundData not availableNot applicable
Hydroxylamine-¹⁸O¹⁸OThis compoundData not availableNot applicable

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods like density functional theory (DFT), provides a theoretical examination of the high-energy transition state structure that exists transiently between reactants and products. This analysis helps to understand the energy barriers and the geometric and electronic properties of the transition state, which are critical for elucidating the reaction mechanism.

A comprehensive search of the chemical literature did not yield any specific studies on the transition state analysis for reactions involving this compound. While computational studies have been performed on the transition states of various reactions of the general oxazole class, such as their photo-oxidation cdu.edu.auresearchgate.net, and on nucleophilic substitution reactions of other bromophenyl derivatives rsc.orgacs.orgresearchgate.netibchem.comlibretexts.org, none of these computational models have been applied to this compound. Consequently, there are no calculated energy barriers or optimized transition state geometries to report for this specific compound.

Table 3: Hypothetical Transition State Analysis Data

This table serves as an example of how transition state analysis data would be presented. No such data is currently available for this compound.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Hypothetical ReactionDFT (e.g., B3LYP/6-31G)*Data not availableData not available

Spectroscopic Characterization and Structural Analysis for Mechanistic and Synthetic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(2-bromophenyl)-1,2-oxazole and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular framework and the elucidation of reaction pathways.

One-dimensional NMR spectroscopy is fundamental for the routine characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum is characterized by distinct signals for the protons on the isoxazole (B147169) ring and the bromophenyl ring. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, while the protons at the C4 and C5 positions of the isoxazole ring show characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the isoxazole ring (C3, C4, and C5) and the six carbons of the bromophenyl substituent. The carbon atom attached to the bromine (C2') would exhibit a chemical shift influenced by the halogen's electronegativity.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, can be a powerful tool for distinguishing between isomers, such as 1,2-oxazoles (isoxazoles) and 1,3-oxazoles (oxazoles). iastate.edu Techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," clearly identifying carbons directly bonded to nitrogen. iastate.edu For this compound, such an experiment would confirm a C-N bond for the C3 carbon, helping to differentiate it from an isomeric structure where the nitrogen is not at position 2.

These 1D NMR techniques are invaluable for monitoring the progress of a synthesis reaction. By taking spectra of the reaction mixture over time, chemists can observe the disappearance of signals corresponding to starting materials and the emergence of new signals characteristic of the this compound product, thereby confirming the reaction's completion and the purity of the final compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isoxazole H-4~6.5 - 7.0 (d)~100 - 110
Isoxazole H-5~8.4 - 8.8 (d)~150 - 155
Isoxazole C-3-~160 - 165
Phenyl H-3'~7.6 - 7.8 (m)~130 - 134
Phenyl H-4'~7.3 - 7.5 (m)~127 - 132
Phenyl H-5'~7.3 - 7.5 (m)~127 - 132
Phenyl H-6'~7.6 - 7.8 (m)~130 - 134
Phenyl C-1'-~128 - 130
Phenyl C-2'-~122 - 125

Note: Predicted values are based on data from structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the specific connectivity of the isoxazole and bromophenyl rings. researchgate.netscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. ipb.pt In this compound, COSY would show correlations between the adjacent protons on the bromophenyl ring (e.g., H-3' with H-4', H-4' with H-5', etc.) and a correlation between the H-4 and H-5 protons of the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It is used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the ¹H signal of H-4 to the ¹³C signal of C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt NOESY is crucial for conformational analysis, as it can reveal the preferred spatial orientation of the bromophenyl ring relative to the isoxazole ring by showing correlations between protons on the respective rings that are in close proximity.

Table 2: Expected Key 2D NMR Correlations for this compound

2D NMR ExperimentKey Correlation FromKey Correlation ToInformation Gained
COSYIsoxazole H-4Isoxazole H-5Connectivity within the isoxazole ring.
COSYPhenyl H-3'Phenyl H-4'Connectivity within the phenyl ring.
HSQCIsoxazole H-4Isoxazole C-4Direct C-H bond assignment.
HSQCPhenyl H-6'Phenyl C-6'Direct C-H bond assignment.
HMBCPhenyl H-6' or H-3'Isoxazole C-3Confirms the crucial C-C bond between the two rings.
HMBCIsoxazole H-5Isoxazole C-3Confirms isoxazole ring structure.
NOESYPhenyl H-6'Isoxazole H-5Provides insight into the spatial arrangement and conformation.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₆BrNO). rsc.org

The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

The fragmentation pattern observed in the mass spectrum provides structural information. For oxazole (B20620) and its derivatives, a common initial fragmentation step is the loss of a neutral molecule of carbon monoxide (CO). clockss.org Subsequent fragmentations can involve the cleavage of the bromine atom or further breakdown of the heterocyclic and phenyl rings. Deuterium labeling studies on related heterocyclic compounds have been instrumental in confirming complex fragmentation pathways and rearrangement processes. scielo.br

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Possible FragmentNotes
223225[C₉H₆BrNO]⁺Molecular Ion (M⁺)
195197[C₈H₆BrN]⁺Loss of CO from the molecular ion.
144144[C₉H₆NO]⁺Loss of Br radical.
116116[C₈H₆N]⁺Loss of Br and CO.
7676[C₆H₄]⁺Benzyne fragment from bromophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the synthesis of this compound, IR spectroscopy can confirm the formation of the desired product by identifying the characteristic absorption bands of the isoxazole ring and the substituted phenyl ring, while also confirming the absence of functional groups from the starting materials (e.g., a hydroxyl or carbonyl group from a precursor).

The IR spectrum of an oxazole typically shows characteristic bands for ring stretching, C-H in-plane deformation, and ring breathing modes. thepharmajournal.com

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
1620 - 1580C=N StretchIsoxazole Ring
1580 - 1450C=C StretchAromatic Ring
~1420C-O-N StretchIsoxazole Ring
1350 - 1000C-O Stretch, Ring VibrationsIsoxazole Ring
770 - 730C-H Out-of-plane BendOrtho-disubstituted Phenyl
700 - 500C-Br StretchAryl Bromide

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives and Intermediates

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. westminster.ac.uk For novel derivatives of this compound or key reaction intermediates that can be crystallized, X-ray analysis offers unambiguous proof of structure, which is invaluable for validating results from other spectroscopic methods. mdpi.com

A key piece of information obtained from X-ray crystallography is the molecule's conformation. For this compound, the analysis would reveal the dihedral angle between the plane of the isoxazole ring and the plane of the 2-bromophenyl ring. Due to steric hindrance from the ortho-bromine substituent, these two rings are not expected to be coplanar. The precise measurement of this twist angle is crucial for understanding the molecule's three-dimensional shape, which can influence its physical properties and interactions. nih.gov Crystal structure analysis of related compounds, such as 3-(2-bromophenyl)thiazolo[3,2-a]benzimidazole, has shown a significant dihedral angle of 71.55° between the bromophenyl ring and the fused heterocyclic system. nih.gov

Table 5: Example Crystallographic Data Parameters

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
a (Å)~11.2Unit cell dimension.
b (Å)~9.1Unit cell dimension.
c (Å)~14.3Unit cell dimension.
β (°)~118Unit cell angle.
Z4Number of molecules per unit cell.
Dihedral Angle (°)~60 - 80The angle between the isoxazole and phenyl ring planes.

Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, polymorphism, and ultimately its physical characteristics such as melting point and solubility. For this compound, a comprehensive analysis of these interactions would typically be derived from single-crystal X-ray diffraction data. However, as of this writing, a public crystal structure determination for this specific compound is not available. Therefore, the following discussion is based on the predictable interactions given the molecule's structural features and drawing parallels from studies on analogous compounds containing bromophenyl and oxazole moieties.

The primary intermolecular forces expected to govern the supramolecular assembly of this compound are halogen bonding, hydrogen bonding, and π-π stacking, all of which are supplemented by weaker van der Waals forces.

Halogen Bonding

A key interaction anticipated in the crystal structure of this compound is the halogen bond. The bromine atom, covalently bonded to the phenyl ring, possesses an electropositive region known as a σ-hole on its outermost surface, opposite the C-Br bond. This region can act as a Lewis acid, interacting with an electron-rich Lewis base on an adjacent molecule. Potential halogen bond acceptors in this molecule are the nitrogen and oxygen atoms of the 1,2-oxazole ring, which have lone pairs of electrons. This could lead to the formation of C-Br···N or C-Br···O interactions, which are known to be highly directional and can play a significant role in dictating the crystal packing. Studies on other halogenated phenyl derivatives have frequently shown the importance of such bonds in forming defined supramolecular structures. nih.gov

Hydrogen Bonding

π-π Stacking Interactions

The presence of two aromatic systems, the 2-bromophenyl group and the 1,2-oxazole ring, makes π-π stacking interactions highly probable. These interactions arise from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings. The stacking can occur in various geometries, including face-to-face or offset arrangements. The extent and nature of these interactions are dependent on the relative orientation of the molecules within the crystal, which is influenced by the interplay of all other intermolecular forces.

Van der Waals Forces

Without experimental data, it is not possible to provide a quantitative analysis or a data table of specific bond distances and angles for the intermolecular interactions of this compound. The table below provides a qualitative summary of the potential intermolecular contacts that are likely to be present based on the chemical structure.

Interaction TypePotential DonorPotential Acceptor(s)Role in Crystal Packing
Halogen BondingC-Br (σ-hole)N (oxazole), O (oxazole)Directional control, formation of synthons
Weak Hydrogen BondingC-H (phenyl, oxazole)N (oxazole), O (oxazole)Stabilization of the crystal lattice
π-π StackingPhenyl ring, Oxazole ringPhenyl ring, Oxazole ringContribution to crystal cohesion
van der Waals ForcesAll atomsAll atomsGeneral, non-directional stabilization

The interplay of these interactions would ultimately define the three-dimensional architecture of crystalline this compound. A definitive understanding and detailed structural analysis await future crystallographic studies.

Theoretical and Computational Chemistry Studies of 3 2 Bromophenyl 1,2 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 3-(2-bromophenyl)-1,2-oxazole. scispace.comrsc.org These calculations provide insights into molecular geometry, orbital energies, and various descriptors that quantify reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for oxazole (B20620) and bromophenyl structures found in computational studies.

ParameterBond/AnglePredicted Value
Bond Lengths C-Br~1.90 Å
C-O (in ring)~1.36 Å
N-O (in ring)~1.42 Å
C=N (in ring)~1.30 Å
C-C (ring-ring)~1.48 Å
Bond Angles C-C-N (in oxazole)~110°
C-O-N (in oxazole)~105°
C-C-C (in phenyl)~120°
Dihedral Angle Oxazole-Phenyl10-30°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial descriptor of molecular stability and reactivity. nih.govsemanticscholar.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For oxazole derivatives, the HOMO is typically localized on the electron-rich oxazole ring, while the LUMO is distributed across the π-system. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the LUMO energy.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are illustrative, based on DFT calculations for similar oxazole compounds. researchgate.net

ParameterEnergy (eV)
E_HOMO-6.5 to -7.0 eV
E_LUMO-1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. preprints.org More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. preprints.org Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a stronger electrophile.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is directly calculated in most quantum chemistry software packages.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: Calculated from the illustrative FMO energies in Table 2.

DescriptorDefinitionPredicted Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2~ -4.25
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2~ 2.50
Electrophilicity Index (ω)μ² / (2η)~ 3.61

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map reveals regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Negative Regions (Red to Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. For this compound, negative potential is expected around the electronegative nitrogen and oxygen atoms of the oxazole ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. Positive potential is typically found around hydrogen atoms. researchgate.net

Neutral Regions (Green): Indicate areas with near-zero potential.

The MEP map provides a visual guide to the charge distribution and is a powerful predictor of intermolecular interaction sites. uni-muenchen.deresearchgate.net

Reaction Mechanism Predictions and Computational Simulation of Reaction Pathways

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, providing detailed insights into reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic profiles of different reaction pathways.

A key goal of reaction mechanism studies is the calculation of the activation energy (or energetic barrier) , which is the energy difference between the reactants and the highest point on the reaction pathway, the transition state (TS) . The transition state is an unstable, transient species that represents the energy maximum along the reaction coordinate. Locating the precise geometry and energy of the TS is a primary objective of these computational studies. rsc.org

For this compound, computational simulations could be used to explore various reactions, such as electrophilic substitution on the phenyl ring or reactions involving the oxazole moiety. For example, in cycloaddition reactions involving oxazoles, DFT calculations can rationalize the observed regioselectivity by comparing the activation barriers of different possible pathways. acs.org Studies on the formation of related fused oxazoles have used computations to confirm that the proposed mechanism, proceeding through a specific transition state, is energetically favorable compared to alternative routes. mdpi.comresearchgate.net

While specific calculations for this compound are not prominently available, the methodology remains standard. A typical computational output would provide the relative energies of the reactants, transition states, and products, allowing for a determination of the most plausible reaction mechanism.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Pathway Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State (TS)Highest energy point on pathway+22.5
IntermediateA stable, but transient species-5.0
ProductsFinal chemical species-15.0

This data would indicate that the reaction has an activation barrier of 22.5 kcal/mol and is thermodynamically favorable (exergonic) by 15.0 kcal/mol.

Solvation Effects in Reaction Dynamics

The study of solvation effects is crucial for understanding reaction dynamics, as the solvent can significantly influence the stability of reactants, transition states, and products, thereby altering reaction rates and pathways. For this compound, while specific studies on its reaction dynamics in various solvents are not extensively documented in the literature, general principles of computational chemistry allow for a theoretical understanding.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy in the presence of the solvent. This approach can be used to predict how the polarity of a solvent might affect reactions involving this compound.

For instance, in a hypothetical nucleophilic substitution reaction at the 2-bromophenyl ring, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent, potentially accelerating the reaction. The choice of solvent is also critical during the synthesis of such compounds. For example, the synthesis of related oxazole derivatives has been carried out in solvents like toluene, 1,4-dioxane, acetonitrile, chloroform, THF, and DMF, with the choice of solvent impacting the reaction yield. jchemrev.com

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electron-withdrawing nature of the bromine atom and the electronic structure of the 1,2-oxazole ring. While specific in silico data for this exact molecule is scarce, experimental data for related compounds can provide a basis for expected values. For example, in a related compound, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, the protons on the bromophenyl ring appear in the aromatic region of the ¹H NMR spectrum, and the oxazole proton shows a characteristic singlet. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. For this compound, characteristic peaks would include C=N stretching, N-O stretching, and C-Br stretching vibrations. The calculated spectrum can be compared with experimental data to confirm the structure. For instance, in related bromophenyl-dihydro-1,2-oxazole derivatives, characteristic IR peaks are observed for C=N and C=C stretching. derpharmachemica.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted λmax values correspond to the wavelengths of maximum absorption. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the conjugated system formed by the phenyl and oxazole rings. The presence of the bromine atom may cause a slight shift in the absorption maxima compared to the unsubstituted phenyl-1,2-oxazole. In similar 1,3-oxazole derivatives, UV-Vis spectra typically show multiple absorption bands corresponding to π-π* transitions. farmaciajournal.comnih.gov

Table 1: Representative Experimental Spectroscopic Data for Related Bromophenyl Oxazole/Isoxazole (B147169) Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-(3-Bromophenyl)imidazo[2,1-b]oxazole mdpi.com7.03-7.78 (m, Ar-H, oxazole-H)106.2, 107.8, 122.5, 123.3, 126.9, 129.6, 130.7, 131.2, 132.2, 148.6, 155.41624.2 (C=N), 1549.3, 1440.6, 1277.4, 1117.0, 770.9, 689.1
5-(4-bromophenyl)-3-{...}-4,5-dihydro-1,2-oxazole derpharmachemica.com3.57-3.61 (dd, CH₂), 4.52 (s, OCH₂), 5.92-6.12 (t, CH), 6.89-7.52 (m, Ar-H)Not provided2907 (OCH₂), 1622 (C=C), 1568 (C=N)
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(p-tolyl)-1,3-oxazole farmaciajournal.comNot providedNot providedNot provided

Note: This table presents data for related compounds to provide an indication of expected spectral regions. The exact values for this compound will differ.

Electronic Properties and Aromaticity Assessment of the 1,2-Oxazole Ring

The electronic properties and aromaticity of the 1,2-oxazole ring are of fundamental interest as they govern the reactivity and stability of the molecule.

Aromaticity Assessment: The aromaticity of the 1,2-oxazole ring can be assessed using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. jchemrev.comuoa.gr

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. uu.nl

Ring Current Analysis: Direct computation of the π-current density can reveal the pattern of electron delocalization. Aromatic systems sustain a diatropic ring current around the perimeter of the ring. uu.nl

For the 1,2-oxazole ring, studies on related fused systems like 1,2-benzisoxazole have shown that it sustains a diatropic ring current, indicating aromatic character. uu.nl However, the degree of aromaticity is influenced by substituents. The N-O bond in the isoxazole ring can lead to some distortion and a reduction in π-delocalization compared to carbocyclic aromatic rings. uoa.grresearchgate.net The presence of the 2-bromophenyl substituent in this compound will further modulate the electronic distribution and aromaticity of the oxazole ring through both inductive and resonance effects.

Table 2: Calculated Electronic Properties and Aromaticity Indices for the 1,2-Oxazole Ring (Hypothetical Values)

PropertyDescriptionExpected Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalLowered due to the electron-withdrawing bromine
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLowered due to the electron-withdrawing bromine
HOMO-LUMO GapIndicator of chemical reactivityPotentially altered by the substituent
HOMAStructural index of aromaticityLess than 1, indicating some deviation from ideal aromaticity
NICS(0)Magnetic index of aromaticity at the ring centerNegative value expected, confirming diatropic ring current

Note: The values in this table are hypothetical and represent expected trends based on theoretical principles. Specific computational studies are required to determine the exact values for this compound.

Role of 3 2 Bromophenyl 1,2 Oxazole in Advanced Organic Synthesis and Building Block Applications

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Systems

3-(2-Bromophenyl)-1,2-oxazole is a key intermediate for the assembly of intricate polycyclic and heterocyclic frameworks. Its utility stems from its capacity to undergo sequential or one-pot reactions that build additional rings onto the initial scaffold, leading to molecules with significant structural complexity and potential biological activity.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of complex molecule synthesis. The this compound scaffold is amenable to various annulation strategies. For instance, [3+2]-annulation reactions are widely employed for creating five-membered aromatic heterocycles. chim.it While direct examples with this compound are specific, the principles of using precursors like nitroalkenes in cycloadditions to form functionalized heterocyclic compounds are well-established. chim.it

Another powerful strategy is denitrogenative annulation, where precursors like 1,2,3-thiadiazoles lose nitrogen gas to generate reactive intermediates that can be trapped to form new heterocyclic rings. mq.edu.au The versatility of these reactions allows for the construction of diverse scaffolds, a potential application for derivatives of this compound in creating novel thiophene or other sulfur-containing fused systems. mq.edu.au

Annulation Strategy Description Potential Product Type
[3+2] Annulation A cycloaddition reaction where a three-atom component reacts with a two-atom component to form a five-membered ring. chim.itPyrrolidines, Pyrazolines
Denitrogenative Annulation A reaction involving the extrusion of nitrogen gas (N₂) from a heterocyclic precursor to form a reactive intermediate that subsequently cyclizes. mq.edu.auThiophenes, other heterocycles
[4+1] Annulation A process where a four-atom synthon reacts with a one-atom synthon to construct a five-membered ring, often used for synthesizing dihydrobenzofurans. chim.it2,3-dihydrobenzofurans

The construction of fused heterocyclic systems is a critical area where precursors like this compound demonstrate significant utility. The synthesis of these systems often capitalizes on the reactivity of both the aryl halide and the heterocyclic core.

Imidazo[2,1-b]oxazoles: The imidazo[2,1-b]oxazole framework is a privileged structure found in pharmaceutically active compounds and materials for organic electroluminescent devices. mdpi.commdpi.com A common synthetic route involves the reaction of a phenacyl bromide derivative with an imidazole-containing species. For example, the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide yields 2-(3-bromophenyl)imidazo[2,1-b]oxazole. mdpi.comresearchgate.net This domino reaction proceeds through an initial N-alkylation, followed by deprotonation and an intramolecular SNAr cyclization, with the loss of the nitro group. mdpi.comresearchgate.net This demonstrates how a bromophenyl precursor is integral to forming the final fused product.

Pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govktu.eduoxazoles: A simple and efficient synthetic route to novel pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govktu.eduoxazole (B20620) ring systems has been developed utilizing the intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step. nih.govktu.eduresearchgate.netproquest.com This strategy involves starting with materials like 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. ktu.eduresearchgate.netproquest.com The nitrile oxides, typically generated in situ from the aldoxime, undergo a 1,3-dipolar cycloaddition to form the fused isoxazole (B147169) or isoxazoline ring. nih.govproquest.com The presence of a bromophenyl group on the pyrazole core would be carried through this synthesis, yielding a brominated version of the final polyheterocyclic system, ready for further functionalization.

Fused System Key Synthetic Strategy Precursor Example Significance
Imidazo[2,1-b]oxazoleDomino reaction involving N-alkylation and intramolecular SNAr cyclization. mdpi.comresearchgate.net3-Bromophenacyl bromide and 2-nitroimidazole. mdpi.comCore of antitubercular drugs and organic electroluminescent materials. mdpi.commdpi.com
Pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govktu.eduoxazoleIntramolecular Nitrile Oxide Cycloaddition (INOC). nih.govktu.eduresearchgate.net3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. ktu.eduNovel polyheterocyclic systems with potential biological activities.

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, or chemical libraries, for high-throughput screening in drug discovery. The this compound scaffold is an excellent starting point for DOS due to its inherent structural features. The stable oxazole core provides a rigid framework, while the ortho-bromophenyl group serves as a versatile reactive handle for introducing molecular diversity.

Heterocyclic structures with bridgehead nitrogen atoms, such as the imidazo[2,1-b]oxazole framework accessible from bromophenyl precursors, are considered highly important for diversity-oriented libraries. mdpi.commdpi.com Using the bromine atom, a wide array of substituents can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic variation of steric and electronic properties around the core, rapidly generating a library of related but distinct compounds for biological evaluation.

Engineering of Functional Materials Precursors

The unique electronic properties of aromatic and heterocyclic compounds make them ideal candidates for the development of functional organic materials. The this compound unit can be incorporated into larger conjugated systems intended for applications in materials science.

The imidazo[2,1-b]oxazole framework, which can be synthesized from bromophenyl precursors, is specifically noted for its relevance in the preparation of organic electroluminescent device (OLED) materials. mdpi.com The bromine atom on the phenyl ring of the parent compound acts as a synthetic anchor, allowing for the coupling of this unit to other chromophores or polymer backbones. This modular approach enables the fine-tuning of photophysical properties such as emission wavelength and quantum efficiency, which are critical for the performance of OLEDs and other organic electronic devices.

Design of Probes and Reagents for Chemical Biology

Chemical biology relies on molecular probes and reagents to investigate and manipulate biological systems. Arylated oxazoles are known to possess interesting fluorescence properties, making them attractive scaffolds for the design of such tools. researchgate.net The this compound structure combines a potentially fluorescent core with a reactive site. The bromine atom can be used to attach this oxazole-based fluorophore to biomolecules, targeting ligands, or other reporter groups. This allows for the creation of customized probes for applications in cellular imaging, target identification, and mechanistic studies.

Development of Chiral Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral intermediates. Asymmetric reactions targeting either the oxazole ring or the bromophenyl moiety can introduce chirality. For instance, catalytic asymmetric [4+1] annulation reactions have been developed to produce optically pure 2,3-dihydrobenzofurans from related precursors. chim.it The strategic use of chiral catalysts or reagents can transform the achiral this compound scaffold into valuable chiral building blocks for the synthesis of complex, single-enantiomer drugs.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-bromophenyl)-1,2-oxazole derivatives?

  • Methodological Answer : The synthesis often involves cyclization of α-benzamidoacetophenone precursors. For example, cyclization of α-(2-bromobenzamido)-acetophenone yields 2-(2-bromophenyl)-5-phenyloxazole with a 62% yield under reflux conditions using acetic anhydride as both solvent and dehydrating agent . Alternative routes include microwave-assisted alkylation of thiol intermediates (e.g., 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) with haloalkanes in alcoholic solvents, achieving completion within 45 minutes at 150°C . Characterization typically employs elemental analysis (CHNS), ¹H/¹³C NMR, and LC-MS to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles and distances, particularly for assessing the electron-withdrawing effects of the bromophenyl group on the oxazole ring . Computational methods (e.g., DFT calculations) complement experimental data by modeling electron density distribution and predicting reactive sites. Spectroscopic techniques like FT-IR and UV-Vis are used to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and π→π* transitions in the aromatic system .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position of the phenyl ring undergoes Suzuki-Miyaura cross-coupling with boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water mixtures, enabling biaryl formation . The oxazole ring itself participates in nucleophilic substitutions at the 4- and 5-positions, with reactivity modulated by the electron-withdrawing bromophenyl group. For example, chloromethyl derivatives react with amines in DMF at 80°C to form secondary amines .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Contradictions in reported yields (e.g., 62% vs. 95% for similar cyclization reactions ) often arise from solvent choice and catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors:
  • Temperature : Higher temperatures (>120°C) favor cyclization but may degrade sensitive intermediates.
  • Catalyst : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency by reducing side reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .

Q. What strategies resolve contradictions in biological activity data for bromophenyl-oxazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., moderate vs. high MIC values ) may stem from assay conditions. Standardized protocols include:
  • Serial dilution assays in Mueller-Hinton broth for bacteria (e.g., Staphylococcus aureus) and RPMI-1640 for fungi (e.g., Candida albicans), with incubation at 37°C for 24 hours .
  • Structure-activity relationship (SAR) analysis : Increasing alkyl chain length in 5-(alkylthio) substituents enhances lipid membrane penetration, as seen in 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (MIC = 8 µg/mL vs. C. albicans) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or fungal CYP51. Key steps include:
  • Protein preparation : Retrieve crystal structures from PDB (e.g., 4CXH for COX-2) and optimize protonation states using PyMOL.
  • Grid parameterization : Focus on active sites (e.g., COX-2’s hydrophobic channel) with a 20 ų grid box.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Key Notes

  • Advanced Techniques : Emphasis on methodologies like DoE, SAR, and docking to address research gaps.
  • Contradiction Management : Highlighted strategies to reconcile yield and bioactivity discrepancies through experimental and computational validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.